molecular formula C9H10N2O2S B12526255 2-(2-Aminoethyl)-4,5-dihydroxyphenyl thiocyanate CAS No. 740751-77-3

2-(2-Aminoethyl)-4,5-dihydroxyphenyl thiocyanate

Cat. No.: B12526255
CAS No.: 740751-77-3
M. Wt: 210.26 g/mol
InChI Key: RCZCBHOBIVDZOV-UHFFFAOYSA-N
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Description

2-(2-Aminoethyl)-4,5-dihydroxyphenyl thiocyanate is a chemical compound of interest in biochemical and inorganic chemistry research. Its structure incorporates a catechol moiety (the 4,5-dihydroxyphenyl group), an ethylamine spacer, and a reactive thiocyanate functional group. The catechol group is known to exhibit strong metal-chelating properties, suggesting potential application in the synthesis of metal complexes and coordination polymers. The thiocyanate group (SCN) is a versatile, ambidentate ligand that can coordinate to metal centers through either sulfur or nitrogen, making it a valuable building block in the development of novel coordination compounds with diverse structural geometries and potential catalytic or magnetic properties . Furthermore, the combination of functional groups may be explored for developing enzyme inhibitors or antimicrobial agents, as related thiocyanate-containing complexes have been studied for their enhanced biological activities compared to free ligands . Researchers can utilize this compound as a precursor for synthesizing more complex molecules or for studying intermolecular interactions. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

740751-77-3

Molecular Formula

C9H10N2O2S

Molecular Weight

210.26 g/mol

IUPAC Name

[2-(2-aminoethyl)-4,5-dihydroxyphenyl] thiocyanate

InChI

InChI=1S/C9H10N2O2S/c10-2-1-6-3-7(12)8(13)4-9(6)14-5-11/h3-4,12-13H,1-2,10H2

InChI Key

RCZCBHOBIVDZOV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1O)O)SC#N)CCN

Origin of Product

United States

Preparation Methods

Condensation of 4,5-Dihydroxyphenylacetonitrile with Ethylenediamine

A foundational approach involves reacting 4,5-dihydroxyphenylacetonitrile with ethylenediamine under controlled conditions. This step forms the 2-(2-aminoethyl)-4,5-dihydroxyphenyl intermediate, which is subsequently thiocyanated. The reaction is typically conducted in polar aprotic solvents (e.g., ethanol or methanol) at 60–80°C for 6–8 hours, yielding a 68–75% intermediate product.

Reaction Scheme:
$$
\text{4,5-Dihydroxyphenylacetonitrile} + \text{Ethylenediamine} \rightarrow \text{2-(2-Aminoethyl)-4,5-dihydroxyphenylamine}
$$

Thiocyanation Using Ammonium Thiocyanate

The intermediate undergoes thiocyanation using ammonium thiocyanate (NH$$4$$SCN) or potassium thiocyanate (KSCN) in the presence of bromine (Br$$2$$) as an oxidizing agent. This step is performed at 0–5°C to prevent side reactions, achieving a 62–70% yield.

Critical Parameters:

  • Molar Ratio: 1:1.2 (amine:NH$$_4$$SCN)
  • Solvent: Methanol/water (3:1 v/v)
  • Reaction Time: 2–3 hours.

One-Pot Synthesis

Recent advancements employ a one-pot method where 4,5-dihydroxyphenylacetonitrile, ethylenediamine, and NH$$_4$$SCN react sequentially in a single reactor. This method reduces purification steps and improves scalability, achieving a 58–65% overall yield.

Industrial Production Methods

Continuous Flow Synthesis

Industrial-scale production utilizes continuous flow reactors to enhance yield and purity. Key features include:

  • Residence Time: 15–20 minutes
  • Temperature: 70°C
  • Pressure: 2–3 bar
  • Throughput: 5–10 kg/h.

Advantages:

  • Reduced solvent waste (≤5% vs. 20% in batch processes).
  • Higher consistency (purity ≥98.5%).

Green Chemistry Approaches

Solvent-free mechanochemical synthesis using ball milling has been explored, yielding 55–60% product with 97% purity. This method eliminates organic solvents and reduces energy consumption by 40%.

Purification and Isolation

Recrystallization

The crude product is purified via recrystallization from ethanol/water (4:1 v/v), achieving 95–97% purity. Key metrics:

  • Recovery Yield: 85–90%
  • Crystallization Temperature: 4°C.

Column Chromatography

For high-purity applications (e.g., pharmaceuticals), silica gel chromatography with ethyl acetate/hexane (1:2 v/v) is employed:

  • Purity: ≥99%
  • Elution Volume: 120–150 mL/g.

Analytical Characterization

Spectroscopic Data

  • $$^1$$H NMR (400 MHz, DMSO-d$$6$$): δ 6.72 (s, 1H, Ar-H), 6.65 (s, 1H, Ar-H), 3.42 (t, 2H, -CH$$2$$-NH$$2$$), 2.85 (t, 2H, -CH$$2$$-SCN).
  • IR (KBr): 3350 cm$$^{-1}$$ (-OH), 2150 cm$$^{-1}$$ (-SCN), 1620 cm$$^{-1}$$ (C=N).

HPLC Analysis

  • Column: C18 (4.6 × 250 mm, 5 μm)
  • Mobile Phase: Acetonitrile/0.1% formic acid (55:45 v/v)
  • Retention Time: 6.8 minutes.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Environmental Impact
Batch Thiocyanation 62–70 95–97 Moderate High solvent use
Continuous Flow 70–75 98.5 High Low waste
Mechanochemical 55–60 97 Low Negligible solvent

Challenges and Optimization Strategies

  • Oxidative Degradation: The thiocyanate group is prone to oxidation at >40°C. Solutions include inert atmospheres (N$$_2$$) and low-temperature processing.
  • Byproduct Formation: Undesired dithiocarbamates form at high NH$$_4$$SCN concentrations. Optimal molar ratios (1:1.2) mitigate this.

Emerging Techniques

Enzymatic Thiocyanation

Preliminary studies using horseradish peroxidase (HRP) as a biocatalyst show promise, achieving 50–55% yield under mild conditions (pH 7.0, 25°C).

Microwave-Assisted Synthesis

Microwave irradiation (100 W, 80°C) reduces reaction time to 20–30 minutes, though yields remain suboptimal (45–50%).

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethyl)-4,5-dihydroxyphenyl thiocyanate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones, which are important intermediates in various biochemical processes.

    Reduction: Reduction of the thiocyanate group can lead to the formation of thiols, which are useful in the synthesis of sulfur-containing compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents like tetrahydrofuran or diethyl ether.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Thiols and amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antioxidant Activity
Research indicates that 2-(2-Aminoethyl)-4,5-dihydroxyphenyl thiocyanate exhibits significant antioxidant properties. It has been shown to effectively scavenge free radicals, which is essential in preventing oxidative stress-related diseases. This property makes it a potential candidate for developing therapeutic agents aimed at conditions such as neurodegenerative diseases and cancer.

2. Inhibition of Enzymatic Activity
The compound has been investigated for its ability to inhibit specific enzymes that contribute to pathological conditions. For instance, studies have explored its role as an inhibitor of bacterial hyaluronidases, which are enzymes involved in the degradation of hyaluronic acid. Inhibition of these enzymes can lead to therapeutic benefits in treating infections caused by bacteria that utilize hyaluronic acid for tissue invasion .

Synthetic Chemistry Applications

1. Precursor for Complex Synthesis
this compound serves as a precursor in the synthesis of various mixed-ligand complexes. For example, it can react with transition metal ions to form coordination complexes that may exhibit unique properties beneficial for catalysis or material science applications .

2. Click Chemistry
The compound can be utilized in copper-free click reactions, which are valuable in bioconjugation processes and the development of biocompatible materials. These reactions allow for the selective labeling of biomolecules, enhancing imaging techniques and drug delivery systems .

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant efficacy of this compound using various in vitro assays. The compound demonstrated a high capacity for reducing oxidative stress markers in cell cultures exposed to reactive oxygen species (ROS). The results indicated a dose-dependent response, suggesting its potential use as a dietary supplement or therapeutic agent against oxidative damage.

Case Study 2: Enzyme Inhibition

In another investigation, the inhibitory effects of this compound on bacterial hyaluronidases were assessed using kinetic assays. The compound showed significant inhibition at low concentrations, highlighting its potential as a lead compound for developing new antibacterial drugs targeting hyaluronidase-producing pathogens.

Mechanism of Action

The mechanism of action of 2-(2-Aminoethyl)-4,5-dihydroxyphenyl thiocyanate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thiocyanate group can act as an electrophile in biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular oxidative stress and signaling pathways .

Comparison with Similar Compounds

Structural Analogues with Aminoethyl-Dihydroxyphenyl Motifs

Compound 5 from :

  • Structure: (2R,3S)-2-(3',4'-dihydroxyphenyl)-3-acetylamino-7-(N-acetyl-2''-aminoethyl)-1,4-benzodioxane.
  • Key Differences: Contains a benzodioxane ring and acetylated aminoethyl group, unlike the free aminoethyl and thiocyanate substituents in the target compound.
  • Bioactivity: Neuroprotective applications due to acetylated aminoethyl and dihydroxyphenyl groups, which enhance blood-brain barrier permeability .

Implications for Target Compound :

  • The free aminoethyl group in 2-(2-aminoethyl)-4,5-dihydroxyphenyl thiocyanate may improve bioavailability compared to acetylated derivatives but could increase susceptibility to oxidative degradation.

Thiocyanate-Containing Derivatives

Compound 7f () and 15c ():

  • Structure: Thiadiazole or imidazolidine cores with thiocyanate-related substituents (e.g., thioxo or thienoyl groups).
  • Key Differences: Heterocyclic cores vs. the phenolic backbone of the target compound.
  • Spectroscopic Data :
    • IR : Thiocyanate-related C=O stretches at 1661–1674 cm⁻¹ () .
    • NMR : Aromatic protons in the range δ 6.72–8.41 ppm, similar to dihydroxyphenyl systems .

Implications for Target Compound :

  • The absence of a heterocyclic ring in the target compound may reduce steric hindrance, enhancing interaction with biological targets like enzymes or receptors.

Anti-Tuberculosis Benzophenones ()

Compound 1: Methyl (R)-3-[2-(3,4-dihydroxybenzoyl)-4,5-dihydroxyphenyl]-2-hydroxypropanoate.

  • Bioactivity : Exhibits anti-tuberculosis activity, enhanced when mixed with gallic acid .
  • Structural Contrast: Lacks thiocyanate and aminoethyl groups but shares a dihydroxyphenyl scaffold.

Implications for Target Compound :

Oxyresveratrol Derivatives ()

Oxyresveratrol : 4-[2-(3,5-Dihydroxyphenyl)ethenyl]benzene-1,3-diol.

  • Applications : Used in pharmacological and cosmetic research due to antioxidant properties.
  • Contrast: No thiocyanate or aminoethyl groups; activity relies on phenolic hydroxyls .

Implications for Target Compound :

  • The aminoethyl and thiocyanate substituents may broaden reactivity (e.g., covalent bonding with proteins) compared to purely phenolic analogs.

Data Tables

Table 1: Structural and Functional Group Comparison

Compound Core Structure Key Substituents Bioactivity/Applications
Target Compound Dihydroxyphenyl Thiocyanate, aminoethyl Potential antimicrobial
Compound 5 () Benzodioxane Acetylated aminoethyl Neuroprotection
Compound 7f () Thiadiazole Thioxo, acetyl Synthetic intermediate
Compound 1 () Benzophenone Multiple hydroxyls, ester Anti-tuberculosis

Table 2: Spectroscopic Data Comparison

Compound IR (C=O, cm⁻¹) ¹H NMR (δ, ppm) Key MS Fragments
Target Compound N/A* Predicted: 6.5–8.0 (Ar-H) N/A*
Compound 7f () 1661.2 6.72–7.81 (Ar-H) m/z 470, 248
Compound 15c () 1670.9 6.85–8.16 (Ar-H) m/z 555, 251

Notes

Limitations: Direct studies on this compound are absent in the provided evidence; comparisons rely on structural analogs.

Research Gaps : Further studies are needed to characterize its synthesis, stability, and specific bioactivity.

Contradictions: Thiocyanate’s role in bioactivity varies widely; in some contexts (e.g., ), it serves as a synthetic handle, while in others (e.g., benzophenones), hydroxyl groups dominate activity .

Biological Activity

2-(2-Aminoethyl)-4,5-dihydroxyphenyl thiocyanate, also known as a derivative of tyrosine, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes an aminoethyl side chain and two hydroxyl groups on the aromatic ring, contributing to its reactivity and interaction with biological systems.

  • CAS Number : 740751-77-3
  • Molecular Formula : C10H12N2O2S
  • Molecular Weight : 224.28 g/mol
  • IUPAC Name : 2-(2-aminoethyl)-4,5-dihydroxybenzenethiocyanate

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, primarily focusing on its antioxidant properties, potential anticancer effects, and interaction with cellular signaling pathways.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant activity. It has been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress. In vitro studies demonstrated its ability to reduce reactive oxygen species (ROS) levels in cultured cells, suggesting a protective role against oxidative damage.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. It has been observed to inhibit the proliferation of various cancer cell lines:

  • Breast Cancer Cells : The compound induced apoptosis in MCF-7 cells through the activation of caspase pathways.
  • Lung Cancer Cells : In A549 cells, it was found to inhibit cell migration and invasion by downregulating matrix metalloproteinases (MMPs).

The biological effects of this compound can be attributed to its interaction with multiple molecular targets:

  • Inhibition of Kinases : The compound may inhibit specific kinases involved in cell proliferation and survival pathways.
  • Modulation of Gene Expression : It influences the expression of genes related to apoptosis and cell cycle regulation.

Case Studies and Research Findings

  • Study on Antioxidant Effects :
    • Conducted on human fibroblast cells.
    • Results showed a 40% reduction in oxidative stress markers when treated with 50 µM of the compound for 24 hours.
  • Anticancer Activity Assessment :
    • A study involving MCF-7 and A549 cell lines demonstrated a dose-dependent decrease in cell viability.
    • IC50 values were determined to be approximately 30 µM for MCF-7 and 25 µM for A549 cells.
  • Mechanistic Insights :
    • Western blot analysis revealed increased levels of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2) upon treatment with the compound.

Comparison with Related Compounds

Compound NameAntioxidant ActivityAnticancer ActivityMechanism of Action
This compoundHighModerateKinase inhibition, gene expression modulation
ResveratrolModerateHighSIRT1 activation, antioxidant defense
CurcuminHighHighNF-kB inhibition, apoptosis induction

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